

What is Cefotaxime-d3 and its chemical structure

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Compound of Interest

Compound Name: Cefotaxime-d3

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An In-depth Technical Guide to Cefotaxime-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cefotaxime-d3**, a deuterated analog of the third-generation cephalosporin antibiotic, Cefotaxime. It covers its fundamental chemical properties, structure, and primary applications in analytical and research settings, with a focus on its role as an internal standard for quantitative analysis.

Introduction to Cefotaxime and Deuterium Labeling

Cefotaxime is a broad-spectrum, β -lactamase-stable cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.^{[1][2]} It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death.^[2] Cefotaxime was the first 'third-generation' cephalosporin to be marketed and is used to treat serious infections such as pneumonia, meningitis, sepsis, and gonorrhea.^{[3][4][5]}

Cefotaxime-d3 is the deuterium-labeled version of Cefotaxime.^{[1][6]} In **Cefotaxime-d3**, three hydrogen atoms on the methoxy group have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen with an extra neutron. This substitution results in a slightly higher molecular weight but does not significantly alter the chemical properties of the molecule.^[7] The primary utility of deuterium-labeled compounds like **Cefotaxime-d3** is in analytical chemistry, particularly in techniques like mass spectrometry.^{[1][7]}

Chemical Identity and Structure

Cefotaxime-d3 is structurally identical to Cefotaxime, with the exception of the isotopic labeling. The deuterium atoms are located on the methoxyimino side chain.

- Chemical Name: (6R,7R)-3-[(Acetoxy)methyl]-7-[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid[8]
- Synonyms: Cefotaxim-d3, HR 756-d3, Pretor-d3[8]
- Parent Compound: Cefotaxime[1]

The structural relationship, highlighting the deuterated methoxy group, is illustrated below.

Caption: Structural relationship between Cefotaxime and **Cefotaxime-d3**.

Physicochemical Properties

The key quantitative data for **Cefotaxime-d3** are summarized in the table below, with data for the parent compound, Cefotaxime, provided for comparison.

Property	Cefotaxime-d3	Cefotaxime
Molecular Formula	C ₁₆ H ₁₄ D ₃ N ₅ O ₇ S ₂ [8]	C ₁₆ H ₁₇ N ₅ O ₇ S ₂ [2]
Molecular Weight	458.48 g/mol [1][6][8]	455.46 g/mol [5]
Monoisotopic Mass	458.0757 g/mol	455.0569 g/mol
Appearance	White to off-white solid powder[6]	White or slightly yellowish crystalline powder[9]

Core Application: Internal Standard in Quantitative Analysis

The most critical application of **Cefotaxime-d3** is its use as an internal standard (IS) for the quantitative analysis of Cefotaxime in biological matrices (e.g., plasma, urine) and pharmaceutical formulations.[1][7] In analytical methods such as Liquid Chromatography-Mass

Spectrometry (LC-MS), an ideal internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

Cefotaxime-d3 is an ideal IS for Cefotaxime because:

- Co-elution: It has nearly identical chromatographic behavior to Cefotaxime, meaning it elutes at the same retention time.[\[7\]](#)
- Similar Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer source.
- Mass Differentiation: It is easily distinguished from Cefotaxime due to its higher mass (+3 Da). This prevents signal overlap.[\[10\]](#)[\[11\]](#)

By adding a known concentration of **Cefotaxime-d3** to both calibration standards and unknown samples, any variations in sample preparation (e.g., extraction efficiency) or instrument response can be normalized. This significantly improves the accuracy, precision, and reproducibility of the quantification.[\[7\]](#)

Experimental Protocol: Quantification of Cefotaxime using LC-MS/MS with Cefotaxime-d3 as Internal Standard

This section outlines a general methodology for the quantification of Cefotaxime in a biological matrix like human plasma.

5.1. Materials and Reagents

- Cefotaxime reference standard
- **Cefotaxime-d3** internal standard
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges

5.2. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cefotaxime and **Cefotaxime-d3** in a suitable solvent like methanol or DMSO.
- Working Solutions: Prepare a series of Cefotaxime working solutions by serially diluting the stock solution to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- Internal Standard Working Solution: Prepare a **Cefotaxime-d3** working solution at a fixed concentration (e.g., 100 ng/mL).

5.3. Sample Preparation (Protein Precipitation & SPE)

- Spiking: To 100 μ L of plasma sample (blank, calibration standard, or unknown), add 10 μ L of the internal standard working solution.
- Protein Precipitation: Add 300 μ L of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Extraction: Transfer the supernatant to a clean tube. The sample can be further cleaned and concentrated using Solid Phase Extraction (SPE) if lower detection limits are required.
- Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in 100 μ L of the mobile phase.

5.4. LC-MS/MS Conditions

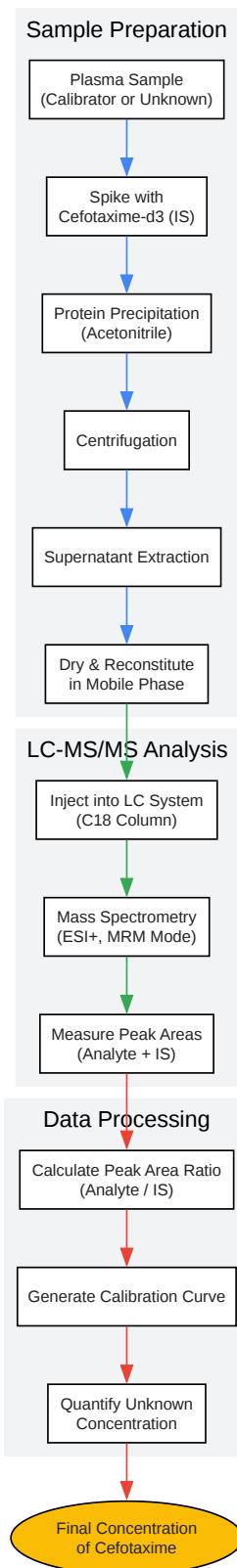
- LC Column: C18 column (e.g., 50 mm \times 2.1 mm, 1.8 μ m)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min

- Injection Volume: 5 μL
- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- MS Detection: Multiple Reaction Monitoring (MRM)
 - Cefotaxime Transition: m/z 456.1 \rightarrow 396.1[[12](#)]
 - **Cefotaxime-d3** Transition: m/z 459.1 \rightarrow 399.1 (predicted)

5.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio (Cefotaxime peak area / **Cefotaxime-d3** peak area) against the known concentration of the calibration standards.
- Calculate the concentration of Cefotaxime in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this analytical process is visualized below.



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Caption: Workflow for Cefotaxime quantification using a deuterated internal standard.

Conclusion

Cefotaxime-d3 is an indispensable tool for researchers, clinical laboratories, and pharmaceutical scientists involved in the quantitative analysis of Cefotaxime. Its properties as a stable isotope-labeled internal standard allow for the development of highly accurate and robust analytical methods, which are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The detailed protocols and data presented in this guide serve as a foundational resource for the effective application of **Cefotaxime-d3** in a professional laboratory setting.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cefotaxime. An update of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cefotaxime - Wikipedia [en.wikipedia.org]
- 6. Cefotaxime-d3 | Isotope-Labeled Compounds | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usbio.net [usbio.net]
- 9. scispace.com [scispace.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. iosrphr.org [iosrphr.org]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
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